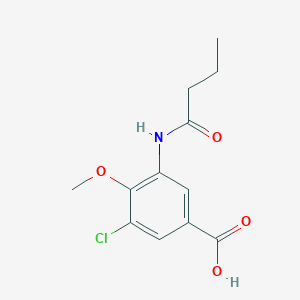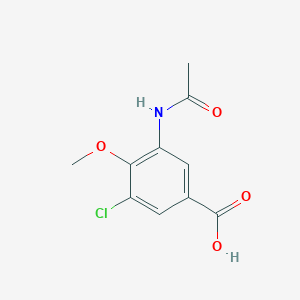![molecular formula C21H21N5OS B243612 3-methyl-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B243612.png)
3-methyl-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 3-methyl-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide involves the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is responsible for the production of inflammatory mediators. It also inhibits the activity of protein kinase C (PKC), which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
Studies have shown that 3-methyl-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide exhibits various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It also exhibits anti-tumor effects by inducing apoptosis in cancer cells. In addition, it has been found to improve glucose tolerance and insulin sensitivity in diabetic animals.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-methyl-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide in lab experiments is its potential as a therapeutic agent for various diseases. It also exhibits low toxicity and has a relatively simple synthesis method. However, one limitation is the lack of clinical trials and human studies, which limits its potential for clinical applications.
Orientations Futures
There are several future directions for the study of 3-methyl-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide. One direction is the study of its potential as a therapeutic agent for neurodegenerative diseases. Another direction is the study of its effects on other signaling pathways and enzymes. Additionally, further studies are needed to determine its potential for clinical applications and to investigate its safety and efficacy in humans.
Conclusion:
In conclusion, 3-methyl-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method is relatively simple, and it exhibits low toxicity. Studies have shown that it exhibits anti-inflammatory, anti-tumor, and anti-diabetic properties, and has potential as a therapeutic agent for neurodegenerative diseases. However, further studies are needed to determine its safety and efficacy in humans and its potential for clinical applications.
Méthodes De Synthèse
The synthesis of 3-methyl-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide involves the reaction of 3-propyl-1,2,4-triazole-5-thiol with 4-bromo-3-methylbenzyl chloride in the presence of a base. The resulting intermediate is then reacted with 4-aminobenzylamine to yield the final product.
Applications De Recherche Scientifique
3-methyl-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide has been studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-diabetic properties. In addition, it has been studied for its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Formule moléculaire |
C21H21N5OS |
|---|---|
Poids moléculaire |
391.5 g/mol |
Nom IUPAC |
3-methyl-N-[[4-(3-propyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]benzamide |
InChI |
InChI=1S/C21H21N5OS/c1-3-5-18-23-24-21-26(18)25-20(28-21)16-10-8-15(9-11-16)13-22-19(27)17-7-4-6-14(2)12-17/h4,6-12H,3,5,13H2,1-2H3,(H,22,27) |
Clé InChI |
MIFLJNKTVBUQPU-UHFFFAOYSA-N |
SMILES |
CCCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)C4=CC(=CC=C4)C |
SMILES canonique |
CCCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)C4=CC=CC(=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-Methoxy-3-[(trifluoroacetyl)amino]benzoic acid](/img/structure/B243534.png)
![N-[2-(4-butyryl-1-piperazinyl)-5-chlorophenyl]-2-furamide](/img/structure/B243537.png)
![N-[2-(4-butanoylpiperazin-1-yl)-5-chlorophenyl]benzenesulfonamide](/img/structure/B243538.png)
![N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B243541.png)
![N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-phenylacetamide](/img/structure/B243542.png)
![N-[2-(4-butyryl-1-piperazinyl)-5-chlorophenyl]acetamide](/img/structure/B243546.png)
![N-[2-(4-butanoylpiperazin-1-yl)-5-chlorophenyl]propanamide](/img/structure/B243547.png)
![N-[2-(4-butanoylpiperazin-1-yl)-5-chlorophenyl]-3-methylbutanamide](/img/structure/B243548.png)
![N-[3-fluoro-4-(piperidin-1-yl)phenyl]thiophene-2-carboxamide](/img/structure/B243549.png)
![N-[3-fluoro-4-(piperidin-1-yl)phenyl]-3-methoxybenzamide](/img/structure/B243550.png)
![N-[3-fluoro-4-(1-piperidinyl)phenyl]-2-methylpropanamide](/img/structure/B243552.png)
![Ethyl 3-{[(2-fluorophenoxy)acetyl]amino}benzoate](/img/structure/B243554.png)